2-(3-Chloro-5-methoxyphenyl)ethan-1-amine
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Overview
Description
2-(3-Chloro-5-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chloro group at the 3-position and a methoxy group at the 5-position on the benzene ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the nitration of a suitable precursor, followed by reduction to an amine and subsequent bromination . The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-Chloro-5-methoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is an analogue of 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine, with methoxy groups at the 3- and 4-positions instead of the chloro and methoxy groups.
4-Methoxyphenethylamine: Another similar compound with a methoxy group at the 4-position.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2-3,11H2,1H3 |
InChI Key |
WBQZILBLAGIXEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)Cl |
Origin of Product |
United States |
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